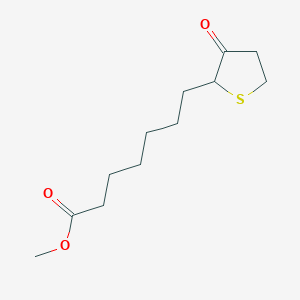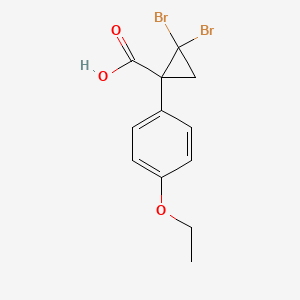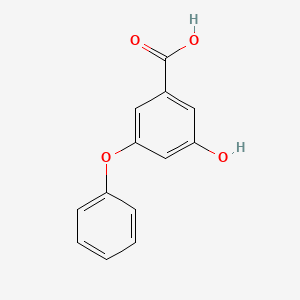
1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two methoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the benzene ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride . The methoxy groups are then added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
科学研究应用
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .
相似化合物的比较
Similar Compounds
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .
属性
CAS 编号 |
65192-90-7 |
|---|---|
分子式 |
C25H36O4 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-tert-butyl-4-[(4-tert-butyl-2,5-dimethoxyphenyl)methyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C25H36O4/c1-24(2,3)18-14-20(26-7)16(12-22(18)28-9)11-17-13-23(29-10)19(25(4,5)6)15-21(17)27-8/h12-15H,11H2,1-10H3 |
InChI 键 |
JAJKSHMJLOAZQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C(C(=C1)OC)CC2=CC(=C(C=C2OC)C(C)(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)

![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
